(5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine is a chemical compound that belongs to the class of imidazole derivatives, characterized by the presence of a fluorophenyl group. These types of compounds are often investigated for their biological activities and potential applications in pharmaceuticals. The introduction of a fluorine atom can significantly enhance the pharmacological properties of the compound, making it a subject of interest in medicinal chemistry.
This compound is derived from the imidazole family, which consists of five-membered heterocycles containing two nitrogen atoms. Imidazole derivatives have been widely studied due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound in question combines a methanamine group with a 4-fluorophenyl substituent on the imidazole ring, suggesting potential applications in drug development.
The synthesis of (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine typically involves several steps:
The exact yields and conditions can vary based on the specific methodology employed. For instance, microwave-assisted synthesis has been reported to enhance yield and reduce reaction times significantly .
The molecular structure of (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
The chemical reactivity of (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine is influenced by both its imidazole core and the fluorinated phenyl group. Key reactions include:
These reactions can be monitored via Thin Layer Chromatography (TLC) and characterized using NMR and Infrared (IR) spectroscopy .
The mechanism of action for compounds like (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Research into similar compounds suggests that modifications on the imidazole ring can lead to significant changes in potency and selectivity against target proteins .
The physical properties of (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine may include:
Chemical properties include stability under various pH conditions and reactivity towards common electrophiles and nucleophiles .
The applications of (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine are primarily rooted in its potential therapeutic uses:
The imidazole nucleus in (5-(4-fluorophenyl)-1H-imidazol-2-yl)methanamine serves as a versatile scaffold for bioisosteric modifications aimed at enhancing metabolic stability and target affinity. Classical bioisosteres such as pyrazole, oxadiazole, and triazole rings have been systematically evaluated to modulate hydrogen-bonding capacity and electronic properties while preserving the planar geometry critical for target engagement [6]. Nonclassical replacements, including pyridin-3-yl and benzothiazolyl groups (as demonstrated in quinazoline-based EGFR inhibitors), maintain the pharmacophore’s spatial orientation but alter dipole moments and π-stacking efficiency [2]. Notably, N-methylation of the imidazole ring (e.g., in CID 16226803) reduces H-bond donor capacity but increases lipophilicity (logP increase of ~0.4), impacting blood-brain barrier permeability [4] [6].
Table 1: Bioisosteric Replacements for Imidazole Optimization
Bioisostere Type | Representative Moiety | Effect on logP | Target Affinity (IC₅₀ vs. Wild-Type) |
---|---|---|---|
Classical (Pyrazole) | 1H-pyrazol-3-yl | +0.35 | 2.1-fold decrease |
Nonclassical (Pyridin-3-yl) | Pyridin-3-yl | -0.28 | 1.8-fold increase |
N-Alkylation | 1-Methylimidazol-2-yl | +0.41 | 3.2-fold decrease (CYP3A4 inhibition) |
Ring Fusion | Benzimidazol-2-yl | +1.15 | No activity |
The 4-fluorophenyl group exerts significant electronic effects through its strong electron-withdrawing character (Hammett σₚ = +0.06). Quantum mechanical calculations reveal a 15% reduction in electron density at the imidazole C4 position compared to unsubstituted phenyl analogs, enhancing hydrogen-bond acceptor capacity of the imidazole N3 atom . This polarization stabilizes interactions with kinase hinge regions, as evidenced by a 3.8-fold increase in EGFR inhibition compared to 3-chloro-4-fluorophenyl derivatives (e.g., VulcanChem VC15953341) . Substituent position studies confirm para-fluorination optimizes the dipole moment (2.47 D) for ATP-binding pocket insertion, whereas meta-fluoro analogs exhibit torsional strain exceeding 8 kcal/mol due to steric clashes [6]. Halogen-bonding potential remains limited (BDE = 116 kcal/mol), suggesting primary stabilization occurs through electrostatic complementarity rather than direct halogen bonding.
The methanamine side chain adopts a staggered conformation (dihedral angle θ = 64.3° ± 2.1° relative to the imidazole plane) as determined by DFT calculations (B3LYP/6-31G* level). Protonation at physiological pH induces a 12° contraction of the C2-CH₂-NH₂ torsion angle, enhancing ionic interactions with aspartate residues in enzymatic pockets [6]. Methylation of the amine nitrogen increases conformational flexibility (energy barrier ΔG‡ = 1.3 kcal/mol for rotation) but reduces cellular uptake by 47% due to diminished charge-mediated transport. Free energy perturbation studies indicate replacement with cyclopropylamine rigidifies the chain, improving EGFR binding affinity (ΔG = -2.8 kcal/mol) but decreasing solubility (logS = -3.1) [6].
Table 2: Conformational and Energetic Parameters of Methanamine Modifications
Side Chain Variant | Torsion Angle (θ) | pKₐ | Solubility (logS) | EGFR IC₅₀ (μM) |
---|---|---|---|---|
-CH₂NH₂ (Parent) | 64.3° ± 2.1° | 8.2 | -2.4 | 0.096 |
-CH₂NHCH₃ (N-Methyl) | 71.8° ± 8.6° | 7.1 | -2.1 | 0.312 |
-CH₂N(CH₃)₂ (Dimethyl) | Free rotation | 6.9 | -1.8 | >10 |
-CH₂NH-cyclopropyl | 58.9° ± 1.3° | 7.8 | -3.1 | 0.057 |
Pharmacophore alignment with EGFR inhibitors reveals three critical features:
Notably, 5-(3-chloro-4-fluorophenyl) analogs (e.g., VulcanChem VC15953341) exhibit a 40° rotation of the aryl ring, disrupting π-stacking with Tyr185 in EGFR while enhancing yellow fever virus inhibition (EC₅₀ = 1.85 μM) [7]. Imidazole-4,5-dicarboxamide derivatives demonstrate antiviral activity but lack the methanamine vector required for kinase inhibition, confirming the necessity of unsubstituted amine for dual-target potential [7].
Table 3: Pharmacophore Feature Comparison with Bioactive Imidazole Analogs
Compound | Aromatic Spacing (Å) | H-Bond Vector (θ) | Hydrophobic Contact Area (Ų) | Primary Bioactivity |
---|---|---|---|---|
(5-(4-FP)-1H-imidazol-2-yl)methanamine | 4.9 | 112° | 38.2 | EGFR WT (IC₅₀ 0.096 μM) |
5-(3-Cl-4-FP)-1H-imidazol-2-yl)methanamine | 5.1 | 98° | 42.6 | YFV (EC₅₀ 1.85 μM) |
Imidazole-4,5-dicarboxamide (DENV inhibitor) | 6.8 | 164° | 18.9 | DENV (EC₅₀ 0.93 μM) |
Quinazoline EGFR inhibitor (Ref) | 4.7 | 105° | 45.1 | EGFR (IC₅₀ 0.082 μM) |
Abbreviations: 4-FP = 4-fluorophenyl; 3-Cl-4-FP = 3-chloro-4-fluorophenyl; YFV = yellow fever virus; DENV = dengue virus
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3